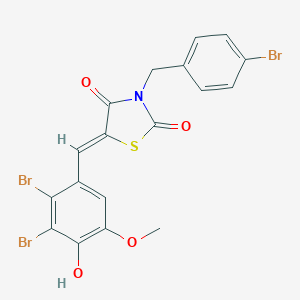
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidine-2,4-dione derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione have been extensively studied. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to modulate various metabolic pathways in cells, which may have implications for the treatment of diabetes and other metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione is its versatility in various lab experiments. It can be easily synthesized and purified, and its effects can be studied in vitro and in vivo. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione. One of the main areas of interest is its potential use in the development of new drugs for the treatment of various diseases. It may also have potential applications in medical imaging and as a diagnostic tool. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Métodos De Síntesis
The synthesis of (5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-bromobenzaldehyde, 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde, and thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its potential use as a diagnostic tool in medical imaging.
Propiedades
Nombre del producto |
(5Z)-3-(4-bromobenzyl)-5-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C18H12Br3NO4S |
Peso molecular |
578.1 g/mol |
Nombre IUPAC |
(5Z)-3-[(4-bromophenyl)methyl]-5-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Br3NO4S/c1-26-12-6-10(14(20)15(21)16(12)23)7-13-17(24)22(18(25)27-13)8-9-2-4-11(19)5-3-9/h2-7,23H,8H2,1H3/b13-7- |
Clave InChI |
JYCMPKMWBRSSKY-QPEQYQDCSA-N |
SMILES isomérico |
COC1=C(C(=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
SMILES |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
SMILES canónico |
COC1=C(C(=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Br)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dimethylphenyl)-2-{4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302271.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302272.png)
![N-(3,4-dimethylphenyl)-2-{4-[2-(4-methylbenzoyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B302273.png)
![2-{4-[2-(3-chlorobenzoyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302275.png)
![2-[4-(2-benzoylcarbohydrazonoyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302280.png)
![2-[4-(2-benzoylcarbohydrazonoyl)phenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B302281.png)
![N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-hydroxybenzamide](/img/structure/B302283.png)
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302285.png)
![N'-[2-({4-nitrobenzyl}oxy)benzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302286.png)
![N'-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302287.png)
![N'-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302289.png)
![N'-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302290.png)
![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302291.png)
![N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302292.png)